Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1235439-30-1) is a bicyclic heterocyclic compound featuring a fused triazole-pyrimidine core. Its molecular formula is C₇H₁₀N₄O₂ (MW: 182.18 g/mol), with a methyl ester group at position 2 and a methyl substituent at position 5 of the pyrimidine ring . The compound is marketed as a versatile small-molecule scaffold for drug discovery and materials science, with a purity of ≥95% . Its synthesis typically involves cyclocondensation reactions of triazole and pyrimidine precursors, though specific protocols are proprietary .
Properties
IUPAC Name |
methyl 5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-5-3-4-12-8(9-5)10-6(11-12)7(13)14-2/h5H,3-4H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKPCTLYCSVPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=NC(=N2)C(=O)OC)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by esterification to obtain the methyl ester derivative . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with catalysts like acetic anhydride and pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle. This leads to cell cycle arrest and apoptosis in cancer cells . The specific pathways involved include the inhibition of CDK2/cyclin A2 complex, which is crucial for the progression of the cell cycle from the G1 to the S phase .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Substituent Effects
The triazolopyrimidine core allows extensive structural diversification. Key analogues and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the class of triazolo-pyrimidines. This class has garnered significant interest due to its diverse biological activities, particularly in oncology and virology. The compound's structure suggests potential interactions with various biological targets, leading to its evaluation in several studies for anticancer and antiviral properties.
- IUPAC Name : this compound
- CAS Number : 1702034-96-5
- Molecular Formula : C₇H₈N₄O₂
- Molecular Weight : 168.20 g/mol
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of its anticancer and antiviral properties.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- Key Findings :
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| H12 | MCF-7 | 13.1 | G2/M phase arrest |
Antiviral Activity
The compound has also been investigated for its antiviral properties:
- Target Virus : Influenza A virus.
- Mechanism : Compounds derived from triazolo-pyrimidines disrupt the interaction between viral proteins involved in RNA polymerase activity.
In a study focusing on the PA-PB1 interface of influenza A virus polymerase, it was found that certain derivatives effectively inhibited viral replication by preventing protein-protein interactions critical for viral assembly .
Case Studies
-
Synthesis and Evaluation of Anticancer Agents :
A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The most potent compounds showed significant inhibition of cell growth and induced apoptosis through modulation of the ERK signaling pathway . -
Antiviral Activity Against Influenza :
In a study assessing the antiviral potential of triazolo-pyrimidine derivatives against influenza A virus, certain compounds demonstrated effective binding to the PA protein of the virus, significantly reducing viral replication rates in vitro .
Q & A
Q. What are the optimized synthetic routes for Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?
The compound can be synthesized via multi-component reactions involving 5-amino-triazole derivatives, aromatic aldehydes, and acetoacetate esters. A catalytic system using TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) has shown high efficiency, achieving yields >80% under reflux conditions. Purification typically involves silica gel chromatography .
Q. How is structural characterization performed for triazolopyrimidine derivatives?
Basic characterization employs and NMR (400 MHz) to confirm ring substitution patterns and ester functionality. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm) and triazole ring vibrations. Elemental microanalysis validates molecular composition (e.g., C, H, N content) .
Q. What biological activities are associated with triazolopyrimidine analogs?
Analogous compounds exhibit antiviral activity by inhibiting viral protein interactions (e.g., IC values <10 µM in viral entry assays). Derivatives with carboxylate groups show enhanced solubility and binding affinity compared to non-polar analogs .
Advanced Research Questions
Q. How can regioselective modifications be achieved in triazolopyrimidine derivatives?
Regioselectivity is controlled by reaction conditions. For example, using acrylonitrile derivatives under acidic catalysis (p-TsOH) selectively functionalizes the pyrimidine ring at the 7-position, while 1,3-dicarbonyl compounds target the triazole ring under basic conditions .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data?
Comparative SAR studies using derivatives (e.g., ethyl vs. methyl esters) reveal that electron-withdrawing groups at the 2-carboxylate position enhance antiviral activity, while bulky substituents reduce bioavailability. Quantitative structure-activity relationship (QSAR) models can validate these trends .
Q. How are multi-component reactions optimized for scalable synthesis?
One-pot three-component reactions (e.g., 5-amino-triazole + aldehyde + acetoacetate) are optimized by solvent selection (ethanol for solubility) and catalyst loading (5 mol% APTS). Reaction monitoring via TLC ensures minimal byproduct formation .
Q. What advanced analytical techniques quantify purity in complex mixtures?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves >98% purity. Mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]) with <2 ppm error. X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .
Q. How do computational methods aid in mechanistic studies?
Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins (e.g., viral proteases). Density functional theory (DFT) calculations assess electronic effects of substituents on reactivity and stability .
Methodological Challenges and Solutions
Q. What strategies improve stability during storage?
Lyophilization in amber vials under inert gas (N) prevents ester hydrolysis. Stability studies (40°C/75% RH for 6 months) confirm degradation <5% when stored at -20°C .
Q. How are synthetic byproducts minimized in cyclization steps?
Slow addition of reagents (e.g., dimethyl acetylenedicarboxylate) at 0°C reduces dimerization. Catalytic amounts of LiOH·HO enhance cyclization efficiency by deprotonating intermediates .
Tables for Key Data
| Analytical Method | Key Parameter | Application |
|---|---|---|
| NMR | δ 8.2 ppm (triazole H) | Confirming ring fusion |
| HRMS | [M+H] = 263.1034 | Molecular ion validation |
| HPLC | Retention time = 6.7 min | Purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
